molecular formula C12H25N3 B046214 Bis(1-methylpiperidin-4-yl)amine CAS No. 117927-28-3

Bis(1-methylpiperidin-4-yl)amine

Cat. No. B046214
M. Wt: 211.35 g/mol
InChI Key: LLBSZFPXXCBOFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(1-methylpiperidin-4-yl)amine and its derivatives are synthesized through various chemical reactions, including palladium-catalyzed amination, solvent-free synthesis methods, and sequential chemical processes. For example, novel bis(amine anhydride)s were synthesized from palladium-catalyzed amination reaction of N-methyl-protected 4-chlorophthalic anhydride with arylamines, leading to high glass transition temperatures and good solubility in aprotic solvents for the resulting polyimides (Li, Li, Zhang, & Zhang, 2007). Another method involves the one-step preparation of bis(2,2':6',2"-terpyridin-4'-yl)amine starting from 4'-amino-2,2':6',2"-terpyridine and 4'-bromo-2,2':6',2"-terpyridine (Fallahpour, 2008).

Molecular Structure Analysis

The molecular structure and conformation of bis(1-methylpiperidin-4-yl)amine derivatives significantly influence their chemical and physical properties. X-ray crystallography has revealed the detailed structural configurations of these compounds, showcasing their complex molecular arrangements and bonding patterns. For instance, X-ray structures of novel bis(amine anhydride)s indicated the incorporation of bulky, propeller-shaped triphenylamine units along the polymer backbone, affecting their solubility and thermal properties (Li, Li, Zhang, & Zhang, 2007).

Chemical Reactions and Properties

Bis(1-methylpiperidin-4-yl)amine derivatives participate in various chemical reactions, including intercalation with DNA, forming complexes with metals, and contributing to the synthesis of polyimides with high thermal stability. These reactions are crucial for understanding their potential applications in materials science and biochemistry. For example, DNA-threading bis(9-aminoacridine-4-carboxamides) with N-methylpiperidin-4-yl sidechains show significant cytotoxicity and DNA intercalation properties (He, Bu, Eleftheriou, Zihlif, Qing, Stewart, & Wakelin, 2008).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and glass transition temperatures, of bis(1-methylpiperidin-4-yl)amine derivatives, are influenced by their molecular structure. The introduction of bulky groups and the formation of polyimides from these derivatives enhance their solubility in aprotic solvents and elevate their thermal properties, making them suitable for advanced material applications (Li, Li, Zhang, & Zhang, 2007).

Chemical Properties Analysis

The chemical properties of bis(1-methylpiperidin-4-yl)amine derivatives, such as reactivity, binding affinity to DNA, and formation of complexes with metals, highlight their versatility in chemical reactions and potential applications in various fields. For instance, the bisintercalation with DNA by derivatives comprising ethylpiperidino and N-methylpiperidin-4-yl sidechains indicates their significant potential in biochemistry and pharmacology (He, Bu, Eleftheriou, Zihlif, Qing, Stewart, & Wakelin, 2008).

Scientific Research Applications

Supramolecular Assembly

Bis(1-methylpiperidin-4-yl)amine has been studied in the context of supramolecular chemistry. A research conducted by Cheruzel, Mashuta, and Buchanan (2005) demonstrated the self-assembly of related compounds with boric acid, resulting in a unique supramolecular structure. This structure featured bundled antiparallel helices and one-dimensional channels, highlighting the compound's potential in complex molecular assemblies (Cheruzel, Mashuta, & Buchanan, 2005).

Catalytic Applications

The use of bis(1-methylpiperidin-4-yl)amine derivatives in catalysis was explored by Zweifel et al. (2009). They developed new ligands for the synthesis of transition metal complexes, which demonstrated efficacy in various homogeneous catalytic reactions (Zweifel, Scheschkewitz, Ott, Vogt, & Grützmacher, 2009).

Polymer Science

In the field of polymer science, Ferruti et al. (2000) studied poly(amido-amine)s carrying bis(amine) groups. Their research provided insights into the correlation between the physicochemical and biological properties of these polymers, which are relevant for various applications (Ferruti, Manzoni, Richardson, Duncan, Pattrick, Mendichi, & Casolaro, 2000).

Synthesis of Palladium Catalysts

Buchmeiser et al. (2001) reported on the synthesis of palladium complexes containing bis(pyrimidine)-based ligands, which included derivatives of bis(1-methylpiperidin-4-yl)amine. Their research contributes to the development of new catalysts for various organic reactions (Buchmeiser, Schareina, Kempe, & Wurst, 2001).

Pharmaceutical Process Monitoring

Lin et al. (2006) utilized bis(1-methylpiperidin-4-yl)amine in the pharmaceutical industry for monitoring the salt formation process of a specific kinase inhibitor. Their study exemplifies the application of this compound in process analytical technology for pharmaceuticals (Lin, Zhou, Mahajan, Song, Wang, Ge, & Ellison, 2006).

Lanthanide Complexes in Polymerization

Yao et al. (2005) researched the synthesis of amine bis(phenolato)lanthanide complexes and their application in polymerization processes. This study highlights the role of bis(1-methylpiperidin-4-yl)amine derivatives in the synthesis of efficient polymerization initiators (Yao, Ma, Xu, Zhang, Shen, & Wong, 2005).

Safety And Hazards

The safety information for “Bis(1-methylpiperidin-4-yl)amine” includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “Bis(1-methylpiperidin-4-yl)amine” are not available, piperidine derivatives are a pivotal cornerstone in the production of drugs and have several important pharmacophoric features . They are being utilized in different therapeutic applications and continue to be a significant area of research .

properties

IUPAC Name

1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-7-3-11(4-8-14)13-12-5-9-15(2)10-6-12/h11-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBSZFPXXCBOFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375581
Record name bis(1-methylpiperidin-4-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-methylpiperidin-4-yl)amine

CAS RN

117927-28-3
Record name bis(1-methylpiperidin-4-yl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1-methylpiperidin-4-yl)amine
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